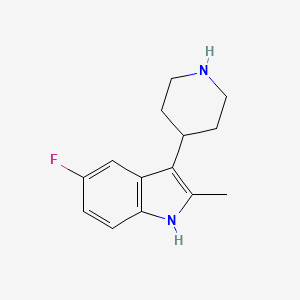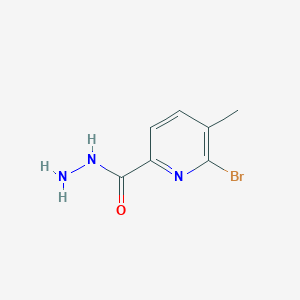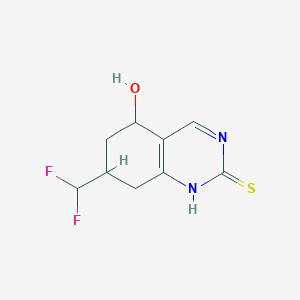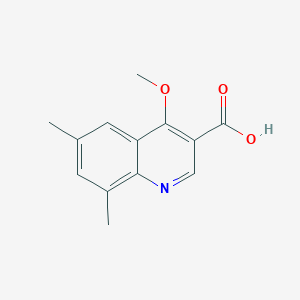
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid is a versatile chemical compound with a unique molecular structure. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound has a molecular weight of 231.25 g/mol and is known for its wide range of applications in various fields, including medicinal and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane, using a catalytic amount of PEG-supported sulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave and ultraviolet irradiation-promoted synthesis, eco-friendly and safe reusable catalysts, and solvent-free reaction conditions .
化学反応の分析
Types of Reactions
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
科学的研究の応用
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid include other quinoline derivatives such as:
- 2,4-Dimethylquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolinecarboxylic acid
- 6,8-Dimethylquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group at the 4-position. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
4-methoxy-6,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(17-3)10(6-14-11)13(15)16/h4-6H,1-3H3,(H,15,16) |
InChIキー |
IGNINTBMCSZEEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


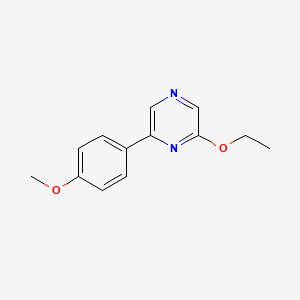

![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
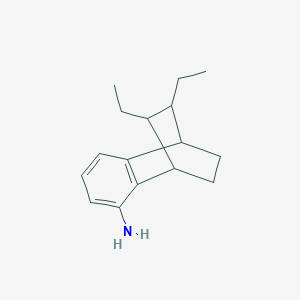
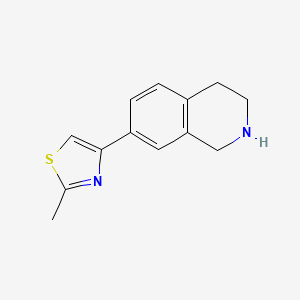

![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
